
ORC-13661 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ORC-13661, also known as BPN-13661, is a Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. ORC-13661 protects mechanosensory hair cells with HC50 of 120 nM and demonstrated 100% protection in the zebrafish assay, superior physiochemical and pharmacokinetic and toxicologic properties as well as complete in vivo protection in rats. ORC-13661 is being developed by Oricula Therapeutics.
Applications De Recherche Scientifique
Protection of Sensory Hair Cells
ORC-13661 HCl has been demonstrated to be a protective agent against ototoxicity caused by aminoglycoside antibiotics and cisplatin, which are known to cause the loss of sensory hair cells from the inner ear. In studies involving zebrafish larvae and mouse cochlear cultures, ORC-13661 showed robust protection of hair cells against these ototoxins. It also proved effective in preventing hearing loss in rats treated with amikacin, and in reducing the loading of neomycin into lateral line hair cells. This suggests that ORC-13661 could be a versatile protectant, particularly in blocking the mechanoelectrical transducer (MET) channel in outer hair cells, thus potentially reducing the toxicity of these agents (Kitcher et al., 2019).
Development of Protective Agents Against Hearing Loss
ORC-13661 HCl is part of a series of compounds optimized for protecting against aminoglycoside antibiotic-induced hair cell death. This series, starting from a compound identified as ORC-001, was found to be safe and drug-like for validating otoprotection in vivo. ORC-13661 specifically demonstrated superior physiochemical, pharmacokinetic, and toxicologic properties, as well as complete in vivo protection in rats. This makes it a promising candidate for protecting against drug-induced hearing loss (Chowdhury et al., 2018).
Scientific Research Applications of ORC-13661 HCl
Protection Against Ototoxicity
ORC-13661 HCl has shown promise in protecting sensory hair cells from ototoxicity caused by aminoglycoside antibiotics and cisplatin, which are known to cause hearing loss. This protection extends across multiple species, as demonstrated in zebrafish larvae and mouse cochlear cultures, and involves blocking the mechanoelectrical transducer (MET) channel in outer hair cells. This suggests its potential as a versatile protectant against hearing loss due to these ototoxins (Kitcher et al., 2019).
Optimization for Otoprotection
Further studies have focused on optimizing the structure and properties of compounds like ORC-13661 for enhanced otoprotection. ORC-13661 was derived from a urea-thiophene carboxamide compound, showing significant improvement in protective potency and pharmacokinetic properties. This advancement highlights its potential for practical use in protecting against aminoglycoside-induced hearing loss (Chowdhury et al., 2018).
Propriétés
Numéro CAS |
1589571-77-6 |
|---|---|
Nom du produit |
ORC-13661 HCl |
Formule moléculaire |
C18H20Cl2N4O2S |
Poids moléculaire |
427.344 |
Nom IUPAC |
(8S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxamide hydrochloride |
InChI |
InChI=1S/C18H19ClN4O2S.ClH/c1-23-11-6-7-13(23)15-12(8-11)14(16(20)24)17(26-15)22-18(25)21-10-4-2-9(19)3-5-10;/h2-5,11,13H,6-8H2,1H3,(H2,20,24)(H2,21,22,25);1H/t11?,13-;/m0./s1 |
Clé InChI |
AILAJXCIBMDGMN-IYWIJXFJSA-N |
SMILES |
O=C(C1=C(NC(NC2=CC=C(Cl)C=C2)=O)SC3=C1CC4CC[C@@H]3N4C)N.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ORC-13661; ORC 13661; ORC13661; BPN-13661; BPN 13661; BPN13661. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



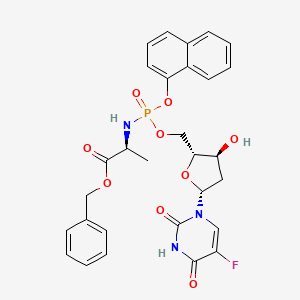
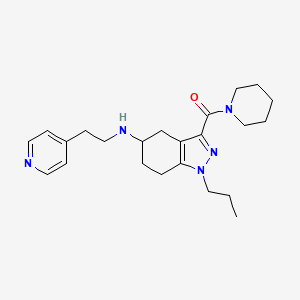
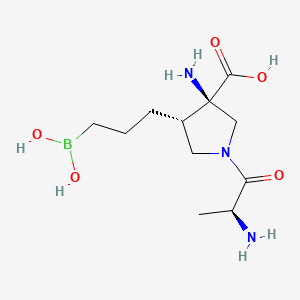
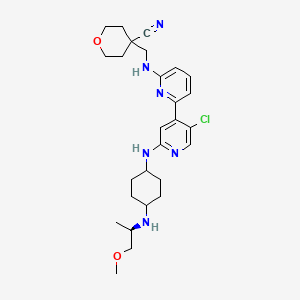
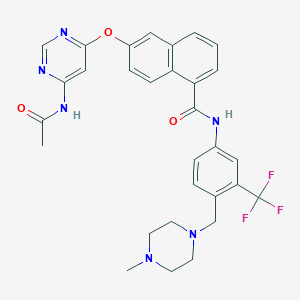

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)
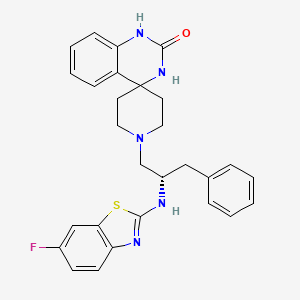
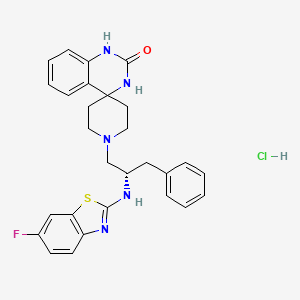
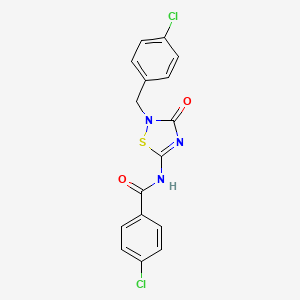
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)